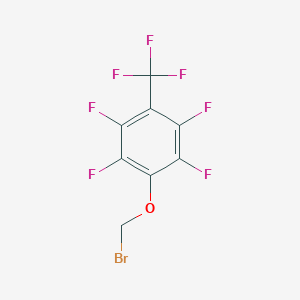

![molecular formula C14H11FO B3043582 1-[3-(4-氟苯基)苯基]乙酮 CAS No. 886762-38-5](/img/structure/B3043582.png)

1-[3-(4-氟苯基)苯基]乙酮

描述

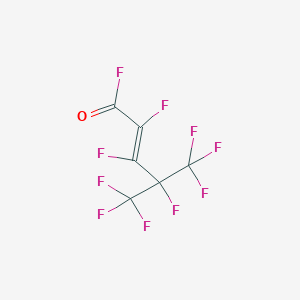

1-[3-(4-Fluorophenyl)phenyl]ethanone, also known as 4’-Fluoroacetophenone , is an organic compound with the chemical formula C8H7FO . It belongs to the class of aromatic ketones and contains a fluorine atom attached to the phenyl ring. The compound’s molecular mass is approximately 183.14 g/mol .

Molecular Structure Analysis

H | C=O | C-C-C | | F Ph Physical And Chemical Properties Analysis

- Boiling Point : The normal boiling temperature of 1-[3-(4-Fluorophenyl)phenyl]ethanone lies within the range of 210 K to 695 K .

- Density : The density varies with temperature and phase (liquid or gas). It can be found in the range of 210 K to 695 K .

- Viscosity : The viscosity of the gas phase ranges from 500 K to 1040 K .

- Thermal Conductivity : The thermal conductivity of the gas phase is available from 500 K to 1040 K .

科学研究应用

分子结构与分析

- FT-IR、NBO、HOMO-LUMO、MEP 分析:这项研究重点关注相关化合物 1-[3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基]乙酮的优化分子结构、振动频率和振动分配。它包括 NBO、HOMO 和 LUMO 以及 MEP 等分析,以确定分子的稳定性、电荷转移和反应性,特别突出了氟原子和乙酮基在结合和潜在抗肿瘤特性中的作用 (Mary 等人,2015 年)。

晶体学和化学结构

- 晶体结构分析:对 1-(4-氟苯基)-2-(苯磺酰基)乙酮的研究阐明了其晶体结构。该研究展示了分子单元如何在晶体中连接,并突出了各个基团之间的角度,有助于理解其物理和化学性质 (Abdel‐Aziz 等人,2012 年)。

合成与应用

- 对映选择性合成:本文讨论了 (S)-(-)-1-(4-氟苯基)乙醇的合成,这是合成 CCR5 拮抗剂的中间体,该拮抗剂可预防 HIV。它探讨了取代基在手性识别中的作用,重点介绍了涉及 1-(4-氟苯基)乙酮的合成过程 (作者,2022 年)。

光学与电子学

- 非线性光学研究:本研究深入探讨了类似化合物 1-[5-(4-溴苯基)-3-(4-氟苯基)-4,5-二氢-1H-吡唑-1-基]乙酮在非线性光学中的作用。它涵盖了分子结构、振动分配和 HOMO-LUMO 分析,还考虑了潜在的抗肿瘤应用 (Mary 等人,2015 年)。

药物研究

查耳酮衍生物的合成:一项关于使用与 1-[3-(4-氟苯基)苯基]乙酮相关的化合物合成查耳酮衍生物的研究强调了超声化学方法与传统方法相比的效率。这项研究对于药物应用和合成效率至关重要 (Jarag 等人,2011 年)。

抗菌活性:一篇关于从 2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)乙酮合成新化合物的论文报道了它们的抗菌特性。这突出了 1-[3-(4-氟苯基)苯基]乙酮衍生物在对抗微生物感染中的潜在药物应用 (Nagamani 等人,2018 年)。

光反应化合物

- 光可去除保护基:对 1-[2-(2-羟基烷基)苯基]乙酮(一种相关化合物)的研究将其引入为羧酸的一种新的光可去除保护基。这在光化学和光敏化合物开发中具有重要意义 (Atemnkeng 等人,2003 年)。

作用机制

Target of Action

It is known that the compound undergoes enantioselective biocatalytic reduction , suggesting that it may interact with certain enzymes or proteins that facilitate this process.

Mode of Action

It is known to undergo enantioselective biocatalytic reduction . This process involves the compound interacting with a biocatalyst, leading to its reduction and the formation of a specific enantiomer of 1-(4-fluorophenyl)ethanol .

Biochemical Pathways

The compound’s involvement in the enantioselective biocatalytic reduction process suggests that it may influence pathways related to enzymatic reduction or metabolism of organic compounds .

Result of Action

It is known that the compound can be reduced to form a specific enantiomer of 1-(4-fluorophenyl)ethanol , which may have various effects depending on the context of its use.

Action Environment

It is known that the compound’s biocatalytic reduction can be influenced by the presence of exogenous reducing agents , suggesting that the compound’s action may be sensitive to changes in its chemical environment.

属性

IUPAC Name |

1-[3-(4-fluorophenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTYCHYYHABWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272829 | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Fluorophenyl)phenyl]ethanone | |

CAS RN |

886762-38-5 | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

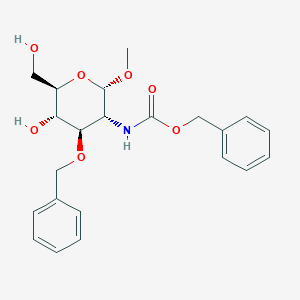

![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)

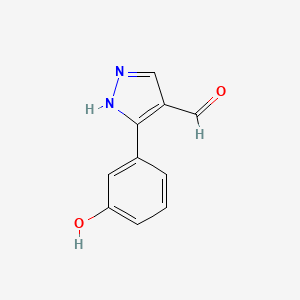

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)